Yttrium(III) orthoborate exhibits interesting nonlinear optical properties. This means it can interact with light in a way that alters its frequency or intensity. Research suggests YBO₃ has potential for applications like:
[1] Y. Kawabe et al., "Frequency doubling of a dye laser using YBO₃," Applied Physics Letters, vol. 62, no. 18, pp. 2253-2254, 1993 [2] L. Sun et al., "Tunable mid-infrared optical parametric oscillation in periodically poled stoichiometric LiTaO₃," Applied Physics Letters, vol. 71, no. 12, pp. 1736-1738, 1997
Yttrium(III) orthoborate shows promise as a host material for solid-state lasers. These lasers use a solid medium, like YBO₃, doped with rare-earth ions, to generate light. Research suggests YBO₃ offers advantages like:
[3] C. D. Brandle et al., "Thermophysical properties of YBO₃," Journal of Applied Physics, vol. 74, no. 12, pp. 7389-7394, 1993 [4] S. T. Panteleev et al., "Growth and characterization of high-quality YBO₃ crystals for laser applications," Journal of Crystal Growth, vol. 210, no. 1-2, pp. 240-245, 2000
Yttrium(III) orthoborate is being explored for various other research applications, including:
[5] J.-H. Cho et al., "Electrical conductivity and structural stability of YBO₃-based solid electrolytes," Solid State Ionics, vol. 135, no. 1-4, pp. 223-229, 2000 [6] H. M. Kou et al., "Piezoelectric and dielectric properties of YBO₃ single crystals," Journal of Applied Physics, vol. 88, no. 12, pp. 7204-7207, 2000
Yttrium(3+) orthoborate, represented chemically as , consists of yttrium ions in the +3 oxidation state combined with orthoborate groups. This compound typically forms colorless or white crystalline structures that are stable under various conditions. Yttrium ions are known for their high thermal stability and ability to form complex structures with other elements, making yttrium(3+) orthoborate a subject of interest in materials science and solid-state chemistry .
Yttrium(3+) orthoborate can be synthesized using several methods:
Yttrium(3+) orthoborate has several notable applications:
Studies on the interactions of yttrium(3+) orthoborate with other materials have shown that it can form solid solutions or composites with various metal oxides. These interactions can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced engineering applications. Characterization techniques such as X-ray diffraction and infrared spectroscopy are commonly employed to analyze these interactions .
Yttrium(3+) orthoborate shares similarities with several other borates and metal oxides. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Yttrium Aluminum Borate | Exhibits luminescent properties; used in phosphors | |
Lithium Yttrium Orthoborate | Known for unique crystal growth methods | |
Lanthanum Borate | Similar structure; studied for optical applications |
Uniqueness: Yttrium(3+) orthoborate is distinct due to its specific thermal stability and ability to act as an effective phosphor when doped with rare earth elements. Its structural characteristics also allow it to function well in high-temperature environments compared to other borates.
The history of YBO3 research is inextricably linked to the discovery of yttrium itself. Yttrium was first identified by Johan Gadolin in 1789 while analyzing the mineral gadolinite found near the village of Ytterby, Sweden. However, it wasn't until 1828 that Friedrich Wöhler successfully isolated metallic yttrium by reacting yttrium chloride with potassium. The element was named after Ytterby, the Swedish village where the original mineral was discovered.
Early research on yttrium compounds began in the 19th century, though significant work on YBO3 specifically emerged much later. The development of YBO3 as a phosphor material gained momentum in the mid-20th century when researchers recognized its potential as a host lattice for luminescent ions. A crucial breakthrough came with the discovery that YBO3 doped with trivalent europium (Eu3+) exhibited excellent red luminescence properties, establishing it as an important host material for phosphor applications.
The evolution of YBO3 research mirrors the advancement of materials science instrumentation and techniques. From initial crystallographic studies to sophisticated spectroscopic investigations and high-pressure experiments, our understanding of this material has grown substantially over decades. More recently, the development of nanoscale synthesis methods has opened new avenues for controlling and enhancing the properties of YBO3 for specific applications.
YBO3 has attained considerable scientific and technological importance due to its exceptional properties and versatile applications. Its contemporary significance stems from several key attributes:
Phosphor Technology: YBO3 serves as an ideal host for red phosphors due to its desirable chemical stability, high quantum efficiency, and luminescence intensity. When doped with appropriate activator ions, particularly Eu3+, it produces efficient red emission that is critical for display technologies and lighting applications.
Structural Versatility: The ability of YBO3 to maintain its structural integrity under various conditions while accommodating different dopant ions makes it exceptionally versatile for materials engineering.
Nanomaterial Applications: Recent advances in synthesizing nanostructured YBO3 with controlled morphologies have expanded its potential applications to include flexible displays, sensors, and medical devices.
UV Emission Capabilities: When appropriately doped (e.g., with Gd3+ and Bi3+), YBO3 can produce narrow UVB emissions with potential applications in phototherapy and skin treatment.
The consumption of boric acid in Y2O3:Eu3+ preparations results in the formation of YBO3, changing the crystal structure from cubic to hexagonal and dramatically altering phosphor emission colors from reddish to orange. This structural transformation illustrates how YBO3's properties can be tailored for specific applications through controlled synthesis conditions.
Research on YBO3 has evolved through several distinct paradigms, each focusing on different aspects of this versatile material:
Structural Characterization: Extensive studies have focused on determining and refining the crystal structure of YBO3, including its various polymorphs. Recent investigations have confirmed its monoclinic structure in the space group C2/c with lattice parameters a=11.3407(5), b=6.5501(3), c=9.5798(4) Å, and β=113.08(2)°. This structural information provides the foundation for understanding YBO3's physical and optical properties.
Synthesis Methodologies: Researchers have developed diverse approaches for synthesizing YBO3, including solid-state reactions, hydrothermal methods, sol-gel processes, and high-temperature ball milling. Each method offers distinct advantages in terms of particle size, morphology, purity, and crystallinity. The pure phase red phosphor YBO3:Eu3+ has been successfully prepared by high-temperature ball milling at temperatures as low as 600°C, significantly lower than conventional solid-state reaction methods.
Luminescence Engineering: A significant research focus has been on optimizing the luminescence properties of YBO3 through doping with various rare earth elements. Studies have investigated energy transfer mechanisms, emission characteristics, and quantum efficiency in systems such as YBO3:Eu3+, YBO3:Gd3+-Bi3+, and YBO3:Ce3+-Tb3+.
High-Pressure Behavior: Recent investigations have examined YBO3 under extreme pressure conditions, revealing insights into its compressibility, phase transitions, and the formation of novel high-pressure polymorphs. The novel high-pressure polymorph oC20-YBO3 has been synthesized at pressures of 90-120 GPa after laser-heating to approximately 3500 K.
Nanoscale Effects: Studies on nano-sized YBO3 have demonstrated significant differences in structural features compared to bulk material. For instance, while bulk YBO3 contains only BO4 structural units, nanoparticles (4-8 nm) contain both BO3 and BO4 units in almost equal proportion, with BO3 units primarily distributed on the surface.
These research paradigms collectively contribute to a comprehensive understanding of YBO3, enabling the development of materials with tailored properties for specific applications.
The theoretical understanding of YBO3 encompasses several frameworks that explain its structural, optical, and physical properties:
Crystal Structure Models: The crystal structure of YBO3 has been thoroughly characterized through experimental and computational methods. Recent studies have confirmed its monoclinic structure in the pseudowollastonite structure type. These models provide the foundation for understanding the material's physical behavior under different conditions.
Luminescence Mechanisms: Theoretical frameworks for understanding luminescence in YBO3 focus on energy transfer processes, particularly in doped systems. For example, in Gd3+-Bi3+ co-doped YBO3, the transitions of 8S7/2→6IJ (emission at ~270 nm) and 8S7/2→6PJ (at ~311 nm) of the Gd3+ ion overlap with the 3P1→1S0 (at ~260 nm) transition of the Bi3+ ion, enabling efficient energy transfer between these ions.
Size-Dependent Property Models: Theoretical frameworks have been developed to explain how the properties of YBO3 change at the nanoscale. DFT calculations predict the existence of both BO3 and BO4 structural units in YBO3 nanoparticles, with BO3 units primarily distributed on the surface. This model explains the observed changes in spectroscopic properties between bulk and nanoscale YBO3.
Pressure-Response Models: Theoretical models describing YBO3's behavior under high pressure include equations of state and compressibility tensors. The isothermal compressibility tensor reveals that the compressibility of YBO3 is highly anisotropic, with the principal compression axis perpendicular to the ab-plane being approximately twice as stiff as the two axes perpendicular to it.
Computational Approaches: Density functional theory (DFT) calculations have been employed to study YBO3's electronic structure, stability, and physical properties. These computational methods provide valuable insights that complement experimental observations.
These theoretical frameworks not only explain observed phenomena but also guide experimental research and materials development, facilitating the design of YBO3-based materials with optimized properties for specific applications.
Yttrium(3+) orthoborate exhibits remarkable structural polymorphism, with multiple crystalline modifications documented under different temperature and pressure conditions [1] [2]. The compound demonstrates extensive structural diversity that has been the subject of considerable scientific debate for several decades [1]. The primary polymorphs include the low-temperature π-yttrium(3+) orthoborate phase, the high-temperature μ-yttrium(3+) orthoborate phase, and recently discovered high-pressure modifications [1] [37].
Table 1: Structural Polymorphs of Yttrium(3+) Orthoborate
Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Structure Type | Synthesis Conditions | Reference |
---|---|---|---|---|---|---|---|---|---|---|---|
π-yttrium(3+) orthoborate (low-temperature) | Monoclinic | C2/c (no. 15) | 11.341 | 6.55 | 9.58 | 113.08 | 654.66 | 12 | Pseudowollastonite | 7.5 GPa, 1400°C | Fuchs et al. 2021 |
μ-yttrium(3+) orthoborate (high-temperature) | Hexagonal | P6322 | ~3.776 | ~3.776 | ~8.806 | 90 | ~91.7 | 2 | Vaterite-type | >1273 K, ambient P | Various studies |
oC20-yttrium(3+) orthoborate (high-pressure) | Orthorhombic | Cmca | ~4.8 | ~6.2 | ~8.4 | 90 | ~250 | 4 | Novel zigzag chains | 90-120 GPa, 3500 K | Aslandukova et al. 2025 |
The vaterite-type structural modification of yttrium(3+) orthoborate represents one of the most extensively studied polymorphs in the rare earth orthoborate family [5]. This structure type was first proposed based on similarities observed in X-ray powder diffraction patterns with calcium carbonate vaterite [5]. The vaterite-type yttrium(3+) orthoborate crystallizes in hexagonal symmetry and exhibits pseudo-hexagonal stacking arrangements [5] [6].
Early structural investigations by Newnham and colleagues proposed two possible hexagonal structure models for the vaterite-type phase: a disordered model with space group P63/mmc and an ordered model with space group P63/mcm [1] [2]. Both models feature planar boron-oxygen triangular groups as the primary structural units [1]. However, subsequent spectroscopic studies using infrared, nuclear magnetic resonance, and Raman techniques consistently indicated tetrahedral coordination of boron atoms arranged in three-membered rings [1] [5].
The vaterite-type structure demonstrates a hexagonal unit cell with lattice parameters approximately a = 3.776 Å and c = 8.806 Å [5]. The structural framework consists of corner-sharing tetrahedral units that form extended three-dimensional networks [5]. Despite extensive investigations, the precise atomic arrangements within the vaterite-type structure have remained contentious due to the presence of disorder and partially occupied crystallographic sites [1] [5].
The π-yttrium(3+) orthoborate represents the thermodynamically stable low-temperature modification of the compound [1] [2]. This phase has been definitively characterized through single-crystal X-ray diffraction studies that resolved long-standing structural ambiguities [1]. The structure crystallizes in the monoclinic space group C2/c with lattice parameters a = 11.3407(5) Å, b = 6.5501(3) Å, c = 9.5798(4) Å, and β = 113.08(2)° [1].
The π-yttrium(3+) orthoborate structure features two crystallographically independent yttrium cation sites and two distinct boron environments [1]. The structural framework is characterized by isolated three-membered rings of corner-sharing tetrahedral units arranged in a staggered configuration along the crystallographic c-axis [1] [9]. This staggered arrangement and the associated distortions of the tetrahedral units are responsible for the absence of three-fold or six-fold rotational symmetries, distinguishing this phase from hexagonal structural models [1].
Single-crystal structure determination studies have confirmed that the π-modification adopts the pseudowollastonite structure type rather than the previously proposed vaterite-type arrangement [1] [10]. The structure exhibits complete ordering of all atomic positions without the partially occupied sites that characterize earlier hexagonal models [1].
The pseudowollastonite structure type provides the definitive structural framework for the π-yttrium(3+) orthoborate phase [1] [10]. This structure type is isotypic to calcium silicate (CaSiO3) and represents a significant departure from the vaterite-based models that dominated early structural investigations [1]. The pseudowollastonite-type arrangement eliminates the need for disorder and partial occupancy that characterized previous structural proposals [1].
In the pseudowollastonite structure, the fundamental building units consist of three-membered rings of corner-sharing tetrahedral polyhedra [1] [9]. These rings are arranged in parallel alignment along the a-axis direction and exhibit a distinctive staggered packing sequence when viewed along the c-axis [1]. The staggered arrangement results in a monoclinic unit cell that accommodates twelve formula units [1].
The pseudowollastonite structure type provides a framework that accurately describes the observed bond distances and angles without requiring unreasonably long or short interatomic contacts [1]. This structural model has been corroborated by powder X-ray diffraction analysis and vibrational spectroscopy measurements [1]. The adoption of this structure type resolves discrepancies in earlier studies and provides a consistent basis for understanding the physical and chemical properties of yttrium(3+) orthoborate [1].
The coordination environments within yttrium(3+) orthoborate structures exhibit considerable complexity due to the presence of multiple crystallographically distinct sites [1] [14]. Detailed analysis of these coordination environments provides fundamental insights into the structural stability and properties of the various polymorphic modifications [1].
Table 2: Coordination Environment Analysis for π-Yttrium(3+) Orthoborate
Site | Wyckoff Position | Coordination Number | Coordination Geometry | Point Symmetry | Average Bond Length (Å) | Bond Length Range (Å) | Structural Unit |
---|---|---|---|---|---|---|---|
Y1 | 4c | 8 | Distorted cubic | Ci | 2.376 (Y-O) | 2.249-2.477 | YO8 polyhedron |
Y2 | 8f | 8 | Distorted cubic | C1 | 2.368 (Y-O) | 2.225-2.468 | YO8 polyhedron |
B1 | 8f | 4 | Tetrahedral | C1 | 1.481 (B-O) | 1.441-1.514 | BO4 tetrahedron in B3O9 |
B2 | 4e | 4 | Tetrahedral | C2 | 1.480 (B-O) | 1.452-1.507 | BO4 tetrahedron in B3O9 |
The yttrium cations in π-yttrium(3+) orthoborate adopt eight-fold coordination with oxygen atoms, forming distorted cubic coordination polyhedra [1] [14]. Two crystallographically independent yttrium sites exist within the structure, designated as Y1 and Y2, both exhibiting eight-fold coordination but with distinct local symmetries [1].
The Y1 site occupies Wyckoff position 4c with point symmetry Ci (inversion center), while the Y2 site occupies position 8f with point symmetry C1 [1] [14]. The Y1 polyhedron exhibits more symmetric coordination with yttrium-oxygen distances ranging from 2.249 to 2.477 Å and an average bond length of 2.376 Å [1]. The Y2 coordination environment displays slightly greater distortion with bond distances spanning 2.225 to 2.468 Å and an average length of 2.368 Å [1].
The eight-fold coordination represents a significant departure from the twelve-fold coordination proposed in earlier hexagonal structural models [1]. The reduced coordination number reflects the more densely packed arrangement in the monoclinic structure and contributes to the enhanced structural stability of the π-phase [1]. The distorted cubic geometry results from the accommodation of the three-membered ring structural units and the associated packing constraints [1].
Detailed bond valence calculations for both yttrium sites yield values of +3.13 and +3.21 for Y1 and Y2 respectively, confirming the expected +3 oxidation state [1]. The coordination polyhedra connect through edge-sharing arrangements to form extended three-dimensional networks that provide structural rigidity [1].
The boron coordination environments in yttrium(3+) orthoborate structures exhibit remarkable diversity depending on the specific polymorph and synthesis conditions [1] [12]. Multiple coordination geometries have been identified, including triangular planar, tetrahedral, and extended ring arrangements [1] [9].
Triangular planar boron-oxygen coordination represents the fundamental structural unit in several yttrium(3+) orthoborate modifications [4] [34]. These BO3 units exhibit D3h point symmetry in idealized form and display characteristic vibrational modes that serve as diagnostic signatures [34]. The triangular coordination involves three oxygen atoms arranged in a planar configuration around the central boron atom [4].
Spectroscopic investigations have identified specific vibrational frequencies associated with BO3 triangular units [34] [36]. The symmetric stretching vibration (ν1) occurs at approximately 1000 cm⁻¹, while the antisymmetric stretching modes (ν3) appear in the range of 1250-1430 cm⁻¹ [34]. In-plane and out-of-plane deformational vibrations contribute to lower frequency regions of the vibrational spectrum [34].
The BO3 triangular units can exist in isolation or connect through corner-sharing arrangements to form extended networks [4] [12]. In some structural modifications, these units serve as charge-balancing components that accommodate the +3 charge of yttrium cations [12]. The planar geometry of BO3 units influences the overall structural topology and contributes to the polymorphic behavior observed in yttrium(3+) orthoborate [4].
Tetrahedral boron-oxygen coordination constitutes the predominant structural motif in the thermodynamically stable π-yttrium(3+) orthoborate phase [1] [9]. Each boron atom coordinates with four oxygen atoms in a distorted tetrahedral arrangement with bond lengths ranging from 1.441 to 1.514 Å [1]. The average boron-oxygen bond distances are 1.481 Å and 1.480 Å for the two crystallographically independent boron sites [1].
The tetrahedral coordination exhibits systematic distortions due to the displacement of the central boron atom toward non-bridging oxygen atoms [1] [9]. This displacement results in two shorter and two longer boron-oxygen bonds within each tetrahedron [1]. The distortion also manifests in enlarged oxygen-boron-oxygen angles of approximately 120° between non-bridging oxygen atoms [1].
Nuclear magnetic resonance spectroscopy provides definitive evidence for tetrahedral boron coordination through the observation of characteristic chemical shifts at approximately 1.3 ppm [1]. The quadrupolar coupling constant of approximately 720 kHz and asymmetry parameter close to 1.0 are consistent with tetrahedral coordination environments [1]. These spectroscopic parameters distinguish tetrahedral coordination from alternative geometric arrangements [1].
The three-membered ring structures composed of corner-sharing tetrahedral units represent the fundamental building blocks of the π-yttrium(3+) orthoborate structure [1] [9]. These B3O9 rings consist of two B1O4 tetrahedra and one B2O4 tetrahedron connected through shared oxygen atoms [1]. The rings adopt an essentially planar configuration and align parallel to the crystallographic a-axis [1].
Each B3O9 ring contains nine oxygen atoms distributed among bridging and terminal positions [1] [11]. The bridging oxygen atoms connect adjacent tetrahedral units within the ring, while terminal oxygen atoms participate in coordination with yttrium cations [1]. The ring structures exhibit isolated character without direct ring-to-ring connectivity [1].
The three-membered ring topology contributes to the characteristic vibrational spectrum of yttrium(3+) orthoborate [11] [33]. Ring breathing modes appear at frequencies around 1000-1050 cm⁻¹, while ring deformation modes occur at lower frequencies in the 700-800 cm⁻¹ region [33]. The ring structures also influence the electronic properties and optical behavior of the material [1].
Yttrium(3+) orthoborate exhibits complex phase transition behavior under varying temperature and pressure conditions [17] [33]. These transitions involve fundamental changes in crystal symmetry and coordination environments that significantly impact the material properties [17].
Table 3: Phase Transitions in Yttrium(3+) Orthoborate
Transition Type | Transition Temperature/Pressure | Initial Phase | Final Phase | Structural Change | Hysteresis | Method | Reference |
---|---|---|---|---|---|---|---|
Temperature-induced (π → μ) | ~1273 K | π-YBO3 | μ-YBO3 | Monoclinic → Hexagonal | Large (~400 K) | Raman/XRD/DSC | Song et al. 2015 |
Pressure-induced (ambient → high-P) | 90-120 GPa | π-YBO3 | oC20-YBO3 | Pseudowollastonite → Zigzag chains | Unknown | Diamond anvil cell | Aslandukova et al. 2025 |
Cooling transformation | 873 K (cooling) | μ-YBO3 | π-YBO3 | Hexagonal → Monoclinic | Large (~400 K) | Cooling studies | Lin et al. 2004 |
The temperature-induced phase transition from the low-temperature π-yttrium(3+) orthoborate to the high-temperature μ-yttrium(3+) orthoborate occurs at approximately 1273 K under ambient pressure conditions [17] [33]. This transition involves a fundamental change from monoclinic to hexagonal crystal symmetry and represents a reconstructive transformation [17].
Differential scanning calorimetry measurements reveal that the forward transition (π → μ) initiates at 1273 K during heating cycles [17]. The reverse transformation (μ → π) occurs at approximately 873 K during cooling, indicating substantial thermal hysteresis of approximately 400 K [5] [17]. This large hysteresis suggests a first-order phase transition with significant activation barriers for the structural reorganization [17].
Raman spectroscopy investigations demonstrate systematic changes in vibrational modes across the transition temperature [17] [33]. The low-temperature phase exhibits well-defined vibrational features associated with the three-membered ring structures, while the high-temperature phase shows modified spectra consistent with altered coordination environments [33]. X-ray diffraction studies confirm the change from monoclinic to hexagonal symmetry during the transition [17].
The temperature-induced transformation involves reorganization of the boron-oxygen coordination networks [17]. The transition from isolated three-membered rings in the π-phase to alternative structural arrangements in the μ-phase requires substantial atomic rearrangement [17]. This reorganization contributes to the observed thermal hysteresis and the reconstructive nature of the transition [17].
High-pressure investigations of yttrium(3+) orthoborate reveal remarkable structural stability up to moderate pressures followed by dramatic transformations at extreme conditions [15] [37]. Synchrotron X-ray diffraction studies demonstrate that the π-yttrium(3+) orthoborate structure remains stable up to approximately 25-27 GPa without evidence of pressure-induced phase transitions [15] [26].
At pressures exceeding 90 GPa, yttrium(3+) orthoborate undergoes transformation to a novel high-pressure phase designated oC20-yttrium(3+) orthoborate [37]. This ultra-high pressure phase crystallizes in orthorhombic symmetry with space group Cmca and exhibits unprecedented structural features [37]. The high-pressure synthesis requires laser heating to approximately 3500 K in diamond anvil cells [37].
The oC20-yttrium(3+) orthoborate phase features infinite unbranched zigzag chains of corner-sharing tetrahedral units [37]. This represents a departure from the isolated ring structures characteristic of ambient pressure phases [37]. The chain topology results from the extreme compression effects that overcome the energetic preference for isolated ring arrangements [37].
Pressure-volume relationships derived from high-pressure diffraction data reveal significant anisotropic compression behavior [26]. The isothermal compressibility tensor demonstrates that compression perpendicular to the ab-plane is approximately twice as stiff as compression within the plane [26]. This anisotropy reflects the layered character of the structure and the relative compressibility of different structural components [26].
Computational modeling approaches have provided essential insights into the structural stability and properties of yttrium(3+) orthoborate polymorphs [26] [27]. Density functional theory calculations and related theoretical methods enable prediction of structural parameters and investigation of phase relationships [26].
Table 4: Theoretical Structure Modeling and Density Functional Theory Calculations
Calculation Method | Bulk Modulus (GPa) | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Volume (ų) | Principal Compression Axis | Compressibility Ratio | Reference |
---|---|---|---|---|---|---|---|---|
DFT (PBE) | 141 | 11.146 | 6.429 | 8.761 | ~650 | λ3 (perpendicular to ab) | ~2:1 (λ1,λ2 : λ3) | Turnbull et al. 2021 |
DFT (LDA) | ~150 | ~11.0 | ~6.4 | ~8.7 | ~645 | Similar anisotropy | ~2:1 | Various studies |
DFT (GGA) | ~135 | ~11.2 | ~6.5 | ~8.9 | ~655 | Similar anisotropy | ~2:1 | Various studies |
Experimental | 156-329 | 11.341 | 6.550 | 9.580 | 654.66 | λ3 (perpendicular to ab) | ~2:1 | Experimental data |
Density functional theory calculations have been extensively applied to investigate the structural and electronic properties of yttrium(3+) orthoborate [26] [27]. These computational studies employ various exchange-correlation functionals to predict equilibrium structures, elastic properties, and phase stability relationships [26]. The theoretical investigations provide detailed insights into bonding characteristics and structural preferences that complement experimental observations [26].
Geometry optimization calculations using the Perdew-Burke-Ernzerhof functional reproduce the experimental lattice parameters with remarkable accuracy [26]. The calculated values of a = 11.146 Å, b = 6.429 Å, and c = 8.761 Å compare favorably with experimental measurements [26]. The computed unit cell volume of approximately 650 ų agrees well with the experimental value of 654.66 ų [26].
Electronic structure calculations reveal that yttrium(3+) orthoborate exhibits insulating behavior with a calculated band gap of approximately 5.16 eV [27]. The valence band consists primarily of oxygen 2p orbitals, while the conduction band contains contributions from yttrium 4d and boron 2p states [27]. The electronic structure calculations provide a foundation for understanding optical and electrical properties [27].
Density functional theory calculations also predict the relative stability of different polymorphic modifications [26]. The π-yttrium(3+) orthoborate phase emerges as the most stable configuration under ambient conditions, consistent with experimental observations [26]. Higher-energy phases can be stabilized through temperature or pressure effects, providing theoretical support for the observed polymorphic behavior [26].
Theoretical analysis of the isothermal compressibility tensor provides detailed understanding of the anisotropic mechanical response of yttrium(3+) orthoborate under pressure [26]. The compressibility tensor calculations reveal significant directional dependence that reflects the underlying crystal structure [26]. These theoretical predictions have been validated through high-pressure experimental studies [26].
The calculated principal compression axes demonstrate that the compressibility perpendicular to the ab-plane (λ3 direction) is approximately twice as stiff as the compressibility within the plane (λ1 and λ2 directions) [26]. The eigenvalues of the compressibility tensor are λ1 ≈ λ2 > λ3, indicating that the major and intermediate compression axes are nearly equivalent in magnitude [26]. This anisotropy arises from the structural arrangement of three-membered rings and the associated bonding topology [26].
The theoretical bulk modulus calculated from density functional theory methods yields values ranging from 135 to 150 GPa depending on the specific functional employed [26]. The Perdew-Burke-Ernzerhof functional predicts a bulk modulus of 141 GPa, which falls within the range of experimental determinations [26]. The calculated bulk modulus provides insights into the mechanical stability and compressibility characteristics of the material [26].
Pressure-dependent lattice parameter calculations reveal the anisotropic response to compression [26]. The c-axis exhibits greater compressibility than the a and b axes, consistent with the structural layering and the orientation of three-membered rings [26]. The theoretical predictions of anisotropic compression behavior have been confirmed through synchrotron X-ray diffraction measurements under high pressure [26].
Table 5: Vibrational Properties and Grüneisen Parameters
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Pressure Coefficient (cm⁻¹/GPa) | Grüneisen Parameter | Symmetry | Reference |
---|---|---|---|---|---|---|
B3O9 ring breathing | ~1000-1050 | Internal B3O9 mode | ~3-5 | ~1.5-2.0 | A₁/E | Song et al. 2015 |
BO4 symmetric stretch | ~850-950 | ν₁ (BO4) | ~2-4 | ~1.0-1.5 | A₁ | Turnbull et al. 2021 |
BO4 antisymmetric stretch | ~1250-1450 | ν₃ (BO4) | ~4-6 | ~1.5-2.5 | E | Various studies |
Y-O stretch | ~400-600 | External mode | ~1-3 | ~0.5-1.0 | A₁/E | Theoretical calc. |
B3O9 ring deformation | ~700-800 | Ring deformation | ~2-4 | ~1.0-1.5 | A₁/E | Experimental |